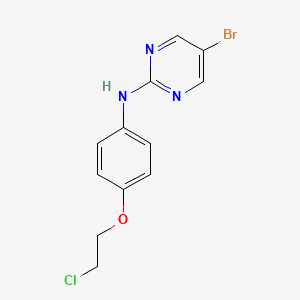

5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine

Description

5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a bromine atom at the 5-position of the pyrimidine ring and a 4-(2-chloroethoxy)phenyl group attached to the 2-amino position. The 2-chloroethoxy substituent on the phenyl ring introduces both steric bulk and electronic effects, which can modulate binding to biological targets such as enzymes or DNA.

Structure

3D Structure

Properties

Molecular Formula |

C12H11BrClN3O |

|---|---|

Molecular Weight |

328.59 g/mol |

IUPAC Name |

5-bromo-N-[4-(2-chloroethoxy)phenyl]pyrimidin-2-amine |

InChI |

InChI=1S/C12H11BrClN3O/c13-9-7-15-12(16-8-9)17-10-1-3-11(4-2-10)18-6-5-14/h1-4,7-8H,5-6H2,(H,15,16,17) |

InChI Key |

ZCRFDMCLQZEXNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=C(C=N2)Br)OCCCl |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Hydroxypyrimidine

The first step involves brominating 2-hydroxypyrimidine using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). This exothermic reaction proceeds at 30–100°C, with molar ratios of HBr to substrate ranging from 1:1 to 3:1. Catalase is added post-reaction to decompose residual H₂O₂, minimizing oxidative side reactions.

Example Protocol (Patent CN114591250A):

Chlorination with Phosphorus Oxychloride

The brominated intermediate undergoes chlorination using POCl₃ and triethylamine (TEA) or diisopropylethylamine (DIPEA). POCl₃ acts as both a solvent and chlorinating agent, with TEA neutralizing HCl byproducts.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Temperature | 50–120°C |

| Reaction Time | 5–8 hours |

| Molar Ratio (POCl₃:TEA) | 1.25–5:1 |

| Yield | 94.1–99.4% |

Preparation of 4-(2-Chloroethoxy)aniline

This intermediate is synthesized by reacting 4-aminophenol with 1,2-dichloroethane under basic conditions. The reaction proceeds via an SN2 mechanism, with potassium carbonate (K₂CO₃) facilitating deprotonation.

Typical Procedure:

-

Reactants : 4-Aminophenol (1 mol), 1,2-dichloroethane (1.2 mol eq.), K₂CO₃ (2 mol eq.).

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

-

Conditions : 80°C, 12–24 hours.

Coupling of Intermediates

The final step involves nucleophilic substitution between 5-bromo-2-chloropyrimidine and 4-(2-chloroethoxy)aniline. DIPEA or TEA is used to scavenge HCl, driving the reaction to completion.

Reaction Setup:

-

Molar Ratio : 1:1 (pyrimidine:aniline).

-

Solvent : Toluene or dichloromethane.

-

Temperature : 80–120°C.

-

Catalyst : None required (base-mediated).

Mechanistic Insight:

The chlorine atom at the 2-position of the pyrimidine ring is displaced by the aniline’s amine group, forming a C–N bond. The electron-withdrawing bromine at the 5-position activates the pyrimidine toward substitution.

Process Optimization and Scalability

Industrial-scale production emphasizes:

-

Catalyst Recycling : TEA and DIPEA are distilled and reused, reducing costs.

-

Waste Minimization : Catalase treatment decomposes H₂O₂ into water and oxygen, avoiding heavy metal waste.

-

Purity Control : Crystallization from methanol or ethanol achieves >98% purity, critical for pharmaceutical applications.

Comparative Analysis of Methods:

Characterization and Quality Control

The final product is validated using:

Chemical Reactions Analysis

5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that similar bromopyrimidine analogs can significantly reduce tumor growth in preclinical models .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Various studies have demonstrated that it can inhibit the growth of bacteria such as Staphylococcus aureus and Streptococcus faecalis. The mechanism of action typically involves interference with bacterial cell wall synthesis or function .

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of specific enzymes, particularly protein kinases. These enzymes play critical roles in cellular signaling pathways related to cancer progression and inflammation. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, which may lead to the development of targeted therapies .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups through nucleophilic substitution reactions. This versatility enables the creation of numerous derivatives that may enhance biological activity or selectivity against specific targets .

A comparative analysis of structurally similar compounds reveals unique features of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Bromo-4-chloropyrimidin-2-amine | Contains bromine and chlorine on the pyrimidine ring | Lacks chloroethoxy side chain |

| N-(4-bromophenyl)-6-[2-(dimethylamino)ethyl]pyrimidin-4-amine | Contains a dimethylamino group | Different side chain configuration |

| 5-Bromo-N-(4-methylphenyl)pyrimidin-2-amine | Methyl substitution instead of chloroethoxy | Lacks chlorine and ethoxy functionalities |

This table highlights how the presence of both bromine and chloroethoxy groups in this compound contributes to its unique reactivity compared to other compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Bioactivity of Pyrimidin-2-amine Derivatives

Physicochemical Properties

However, exact solubility data for the target compound are unavailable.

Table 2: Physicochemical Comparison

*Predicted using Molinspiration software.

Structural and Crystallographic Insights

Crystal structures of related compounds reveal key hydrogen-bonding interactions that stabilize the pyrimidine ring. For instance:

- 5-Bromo-2-chloropyrimidin-4-amine forms dimers via N–H···N hydrogen bonds, creating a 2D network .

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibits intramolecular N–H···N bonds and intermolecular C–H···π interactions .

The 2-chloroethoxy group in the target compound may similarly participate in hydrogen bonding or π-stacking, though crystallographic data are unavailable.

Biological Activity

5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a bromine atom and a chloroethoxy phenyl group . Its molecular formula includes carbon (C), hydrogen (H), bromine (Br), chlorine (Cl), and nitrogen (N). The unique structure allows for various nucleophilic substitution reactions, enhancing its reactivity and potential biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, derivatives have been tested against the MCF7 breast cancer cell line , showing promising results in inhibiting cell proliferation. Molecular docking studies suggest that these compounds interact effectively with specific targets involved in cancer progression, such as protein kinases .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria , as well as fungi. The presence of the chloroethoxy group appears to enhance its lipophilicity, allowing better penetration through cell membranes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include nucleophilic substitutions. The synthetic pathways often yield several derivatives that can be screened for biological activity .

Case Studies

- In Vitro Anticancer Screening : A study evaluated several derivatives of the compound against the MCF7 cell line using the Sulforhodamine B assay, revealing that specific substitutions on the phenyl ring significantly enhanced anticancer activity .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various derivatives against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that halogenated derivatives exhibited superior activity due to their enhanced membrane permeability .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Bromo-4-chloropyrimidin-2-amine | Structure | Lacks chloroethoxy side chain |

| N-(4-bromophenyl)-6-[2-(dimethylamino)ethyl]pyrimidin-4-amine | Structure | Contains a dimethylamino group |

| 5-Bromo-N-(4-methylphenyl)pyrimidin-2-amine | Structure | Methyl substitution instead of chloroethoxy |

The presence of both bromine and chloroethoxy groups in this compound contributes to its unique reactivity compared to others in its class .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-N-(4-(2-chloroethoxy)phenyl)pyrimidin-2-amine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or bromination reactions. A common approach involves reacting a pyrimidine precursor (e.g., 4-(2-chloroethoxy)aniline) with brominating agents like N-bromosuccinimide (NBS) in dichloromethane at controlled temperatures (15–23°C). Post-reaction purification includes filtration, washing with water, and drying to isolate the product . For analogues, alkylation of pyrimidine amines with chloroethyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) is also effective .

Q. How is the purity and structural identity of this compound validated?

Methodological Answer: Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Structural confirmation employs:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., bromine at C5, chloroethoxy group at N4-phenyl).

- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 245.9 [M+H]⁺ for brominated pyrimidines) .

- X-ray Crystallography: Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds, dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How can reaction yields be optimized for bromination steps in pyrimidine derivatives?

Methodological Answer: Yield optimization requires:

- Controlled Temperature: Slow addition of NBS at 15°C minimizes side reactions (e.g., over-bromination) .

- Solvent Selection: Polar aprotic solvents (e.g., DCM, DMF) enhance reagent solubility and reaction homogeneity.

- Stoichiometry: A 1.1:1 molar ratio of NBS to substrate balances reactivity and cost .

- Post-Reaction Workup: Rapid filtration and aqueous washes remove succinimide byproducts .

Q. How do structural modifications (e.g., substituent positions) affect biological activity?

Methodological Answer:

- Hydrogen Bonding Analysis: Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5 distance = 2.982 Å) influence conformational stability and receptor binding .

- Dihedral Angle Studies: Angles between pyrimidine and aryl rings (e.g., 11.3–70.1°) impact molecular planarity and interactions with hydrophobic pockets .

- Comparative Assays: Test analogues (e.g., chlorine vs. bromine substituents) in enzyme inhibition assays to correlate structure-activity relationships .

Q. How should researchers address contradictions in reported synthetic yields or characterization data?

Methodological Answer:

- Reproduce Conditions: Verify solvent purity, reaction time, and temperature (e.g., 3-hour stirring at 23°C for bromination vs. 20-hour reflux for alkylation ).

- Cross-Validate Techniques: Combine NMR, MS, and crystallography to resolve ambiguities (e.g., distinguishing regioisomers) .

- Theoretical Modeling: Use DFT calculations to predict bromine’s electronic effects on pyrimidine reactivity and compare with experimental data .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects and stability in biological membranes.

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- ADMET Prediction Software: Tools like SwissADME estimate logP, solubility, and metabolic stability to guide drug design .

Experimental Design & Data Analysis

Q. How to design assays for evaluating this compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to purified enzymes or receptors.

- Fluorescence Quenching: Monitor changes in tryptophan fluorescence upon ligand binding (e.g., using spectrofluorometry at λex = 280 nm) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .

Q. What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

- Protecting Groups: Use tert-butyloxycarbonyl (Boc) for amine protection during alkylation .

- Column Chromatography: Separate brominated products from di-substituted impurities using silica gel and gradient elution (e.g., hexane/ethyl acetate) .

- In Situ Monitoring: TLC or LC-MS tracks reaction progress and identifies intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.